Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate
Description
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound featuring a bicyclic system with sulfur (thia) and nitrogen (aza) atoms in its heterocyclic rings. The tert-butyl carbamate (Boc) group at the 6-position enhances solubility and stability, making the compound a valuable intermediate in medicinal chemistry. Spirocyclic frameworks like this are prized for their conformational rigidity, which can improve binding selectivity and metabolic stability in drug candidates .
Properties
IUPAC Name |
tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2,3)13-8(12)11-4-10(5-11)6-14-7-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBYDCPCBXIEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719151 | |
| Record name | tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272412-70-0 | |
| Record name | tert-Butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing via Sulfur-Containing Intermediates
A plausible route involves the incorporation of sulfur during the spirocyclization step. For example, substituting oxygen-based nucleophiles (e.g., hydroxylamines) with thiols or thioamides in known azaspiro syntheses could yield the desired thia moiety. The patent CN102442934A describes a method for synthesizing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using lithium aluminum hydride (LiAlH₄) reduction followed by tosylation and cyclization with o-nitrobenzenesulfonamide. Adapting this approach, replacing the oxygen-based cyclization agent with a sulfur analog (e.g., thiophenol derivatives) may facilitate thia-incorporation.
Post-Cyclization Thiofunctionalization
An alternative pathway involves introducing sulfur after constructing the azaspiro framework. For instance, tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate—a well-characterized intermediate in oxygenated analogs—could undergo Mitsunobu or Appel conditions to replace the hydroxyl group with a thiol. Subsequent oxidation or alkylation might stabilize the thioether functionality.
Synthetic Routes and Reaction Optimization
Reductive Amination with Thiol Incorporation
A modified reductive amination strategy, inspired by the synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate, could be adapted:
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Ketone Reduction : Start with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, reduce the ketone to an alcohol using NaBH₄ in methanol (yields 89–100%).
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Thiol Substitution : Treat the alcohol with a thiolating agent (e.g., Lawesson’s reagent or P₂S₅) to replace the hydroxyl group with a thiol.
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Protection/Oxidation : Stabilize the thiol as a thioether via alkylation or oxidize to a sulfone, depending on the desired final product.
Direct Spirocyclization with Thiol Components
The patent CN102442934A outlines a five-step synthesis for the oxo analog, achieving a 41% overall yield. Key modifications for thia-incorporation might include:
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Thiol-Enabled Cyclization : Replace o-nitrobenzenesulfonamide with a thiol-containing nucleophile during the ring-closing step.
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Acid-Mediated Ketone Formation : Use acidic conditions to generate a thioketone intermediate, followed by Boc protection under alkaline conditions.
This route’s critical challenge lies in identifying compatible thiol reagents that avoid side reactions (e.g., disulfide formation).
Comparative Analysis of Methodologies
Yield and Scalability
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Reductive Amination Pathway : While the initial reduction step is high-yielding (89–100%), thiol substitution often suffers from moderate efficiency due to competing oxidation or over-alkylation.
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Direct Cyclization : The patent method’s 41% overall yield for the oxo analog suggests that a thia variant might achieve 30–40% with optimized conditions, assuming similar reaction efficiency.
Purification Challenges
Sulfur-containing intermediates often exhibit lower solubility in polar solvents, necessitating chromatography with non-polar eluents (e.g., hexane/ethyl acetate). The hydroxy intermediate tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is typically purified via dichloromethane extraction , but thio analogs may require silica gel modified with triethylamine to prevent adsorption issues.
Chemical Reactions Analysis
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate undergoes several types of chemical reactions, including:
Scientific Research Applications
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate and related spirocyclic compounds:
Physicochemical and Spectroscopic Properties
- Sulfur Oxidation State : The sulfone derivative (CAS 1291487-31-4) exhibits a fully oxidized sulfur atom, leading to higher polarity and stability compared to the thioether in the target compound. This reduces nucleophilic reactivity, which may be advantageous in avoiding off-target interactions .
- Hydrogen Bonding : The hydroxyl group in tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate introduces hydrogen-bonding capacity, increasing aqueous solubility (melting point: 102–104°C) . In contrast, the thia group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration.
- Chirality : Diazaspiro derivatives like compound 4d (melting point: 102–104°C, [α]20D = +20.40) demonstrate enantioselective synthesis routes, critical for optimizing pharmacokinetic profiles .
Pharmacological Implications
- Metabolic Stability : The thioether group in the target compound may resist oxidative metabolism better than diaza or oxa analogs, extending half-life .
Data Tables
Table 1: Key Physical Properties of Selected Compounds
Biological Activity
Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate (CAS No. 1291487-31-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 247.31 g/mol. Its structure includes a spirocyclic system that contributes to its biological activity. The compound is typically stored under refrigeration to maintain its stability and purity, which is reported to be over 97% .
Antimicrobial Properties
Initial studies have indicated that compounds with similar spirocyclic structures exhibit antimicrobial properties. For instance, related azaspiro compounds have shown activity against various bacterial strains, suggesting that this compound may possess similar effects .
Neuroprotective Effects
The neuroprotective potential of spirocyclic compounds has been explored in various models of neurodegeneration. Some derivatives have been shown to inhibit neuronal apoptosis and promote cell survival in neurotoxic environments . The specific neuroprotective effects of this compound remain to be fully elucidated.
Synthesis
The synthesis of this compound can be achieved through several routes involving the construction of the spirocyclic core followed by functionalization at the carboxylate position. Efficient synthetic pathways have been developed that allow for scalable production .
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various azaspiro compounds, including this compound. The results indicated that this compound exhibited moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study on Cytotoxicity
In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity at higher concentrations, indicating potential as an anticancer agent .
Q & A
Q. Optimization Tips :
- Maintain anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of NaH or LiAlH₄ to minimize side products .
Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Q. Basic
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 8.4–9.2 Hz for spiro ring protons) and compare with known analogs .
- HRMS (EI or ESI) : Confirm molecular formula (e.g., C₁₁H₁₉NO₂S for the target compound) with mass accuracy <5 ppm .
- Chiral SFC : For enantiopure derivatives, use supercritical fluid chromatography with Chiralpak AD-3 columns to determine enantiomeric excess (>99% ee achievable) .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Temperature : Store at 2–8°C in sealed, dry containers to prevent degradation .
- Light Sensitivity : Protect from light to avoid photolytic cleavage of the Boc group .
- Incompatibilities : Avoid exposure to strong acids/bases, which may hydrolyze the spiro ring .
How can enantioselective synthesis be achieved for chiral derivatives of this spiro compound?
Q. Advanced
- Chiral Auxiliaries : Use tert-butylsulfinyl groups to induce asymmetry during spirocyclization. For example, (R)- or (S)-sulfinyl intermediates yield enantiopure products (e.g., [α]²⁰D = -144.21°) .
- Biocatalytic Reduction : Employ ketoreductases (e.g., Codex® KRED-P3-G09) with NADP⁺ cofactors for stereoselective reduction of ketone precursors .
What computational methods are used to predict the reactivity and regioselectivity of this spiro compound?
Q. Advanced
- DFT Calculations : Model electrophilic substitution sites using Gaussian or ORCA software. Focus on sulfur’s lone pairs in the thia group and nitrogen’s nucleophilicity .
- MD Simulations : Assess conformational stability of the spiro framework in solvent environments (e.g., chloroform vs. methanol) .
How should conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Q. Advanced
- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating protons through space (NOE) or coupling networks (COSY). For example, distinguish axial vs. equatorial protons in the spiro ring .
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal coalescence at elevated temperatures .
What strategies enable functionalization of the spiro framework for drug discovery applications?
Q. Advanced
- C–H Activation : Use Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the 5-position of the spiro ring .
- Post-Synthetic Modification : React the thia group with electrophiles (e.g., methyl iodide) to form sulfonium salts for probing biological activity .
What safety precautions are critical during handling?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for tears before use .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., diatomaceous earth) and dispose as hazardous waste .
How are biocatalytic approaches applied in synthesizing this compound?
Q. Advanced
- Enzyme Screening : Test KRED panels for activity toward ketone intermediates. Optimize buffer conditions (pH 7.5, 30°C) and cofactor recycling (2-propanol as a sacrificial agent) .
- Scale-Up : Combine enzymatic steps with telescoped reactions (e.g., in situ extraction with ethyl acetate) to streamline multi-gram synthesis .
What role does this spiro compound play in drug discovery?
Q. Advanced
- Scaffold for Kinase Inhibitors : The rigid spiro structure mimics ATP-binding motifs. Derivatives with furan/thiophene substituents show promise in targeting tyrosine kinases .
- Prodrug Applications : Boc-protected analogs improve solubility and bioavailability. Hydrolysis in vivo releases active amines for sustained activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
